molecular formula C7H12O4 B13621525 (2S)-4-ethoxy-2-methyl-4-oxobutanoicacid

(2S)-4-ethoxy-2-methyl-4-oxobutanoicacid

Cat. No.: B13621525
M. Wt: 160.17 g/mol
InChI Key: NMEQTRDRCUBKRO-YFKPBYRVSA-N
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Description

(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an ethoxy group, a methyl group, and a ketone functional group on a butanoic acid backbone. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid typically involves the esterification of a suitable precursor, followed by selective oxidation and hydrolysis steps. One common method starts with the ethylation of 2-methyl-4-oxobutanoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while advanced purification techniques like crystallization and distillation ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like enzyme inhibition or activation. The exact pathways and targets depend on the specific context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid: can be compared to other butanoic acid derivatives, such as:

Uniqueness

What sets (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of synthesis and functionalization compared to its analogs.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

NMEQTRDRCUBKRO-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)C(=O)O

Canonical SMILES

CCOC(=O)CC(C)C(=O)O

Origin of Product

United States

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